6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
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Overview
Description
6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chloro group at the 6th position and a 1-methyl-1H-pyrazol-4-yl group at the 7th position of the isoquinoline ring. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline typically involves a multi-step process. One common method includes the following steps :
Buchwald–Hartwig Arylamination: This step involves the coupling of an aryl halide with an amine using a palladium catalyst and a base. For this compound, benzophenone imine is used as the amine source.
Nucleophilic Aromatic Substitution: This step involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile. In this case, the nucleophile is the 1-methyl-1H-pyrazol-4-yl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The pyrazolyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline primarily involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, it has shown significant activity against the kinase p70S6Kβ, which plays a role in protein synthesis and cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
Pyrazoloquinolines: These compounds have a similar pyrazole-isoquinoline framework but differ in the specific substituents and their positions.
Uniqueness
6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted therapeutic applications.
Properties
Molecular Formula |
C13H10ClN3 |
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Molecular Weight |
243.69 g/mol |
IUPAC Name |
6-chloro-7-(1-methylpyrazol-4-yl)isoquinoline |
InChI |
InChI=1S/C13H10ClN3/c1-17-8-11(7-16-17)12-4-10-6-15-3-2-9(10)5-13(12)14/h2-8H,1H3 |
InChI Key |
ZJLBHMHLXGYMTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C3C=CN=CC3=C2)Cl |
Origin of Product |
United States |
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